Molecular Weight and Formula Differentiation vs. 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid
The target compound (C₇H₈N₂O₃, MW 168.15) carries an additional methyl group at the C2 position of the pyrimidine ring compared with the closest commercial analog, 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (C₆H₆N₂O₃, MW 154.13, CAS 397310-83-7) . This structural difference results in a molecular weight increase of 14.02 Da, eliminates one potential hydrogen-bond donor site (the N3–H tautomer), and increases calculated lipophilicity (estimated ΔclogP ≈ +0.5 to +0.8 based on fragment contribution of –CH₃ vs –H on an aromatic heterocycle) . The absence of a tautomeric N–H proton at position 3 fundamentally alters the compound's capacity for intermolecular hydrogen bonding in both solution-phase chemistry and biological target recognition.
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | C₇H₈N₂O₃; MW 168.15 g/mol; two N-methyl groups (N1-CH₃ and C2-CH₃) |
| Comparator Or Baseline | 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: C₆H₆N₂O₃; MW 154.13 g/mol; one N-methyl group (N1-CH₃ only) |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔCH₂; one fewer H-bond donor |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature as reported in ChemicalBook and Chemsrc databases |
Why This Matters
The 14 Da mass difference directly impacts LC-MS detection sensitivity in reaction monitoring; the altered hydrogen-bonding profile affects solubility, crystallization behavior, and target recognition in biochemical assays.
